molecular formula C10H5FN2 B14014136 3-Fluoroquinoline-2-carbonitrile

3-Fluoroquinoline-2-carbonitrile

Cat. No.: B14014136
M. Wt: 172.16 g/mol
InChI Key: UKCYBNOLAIKXPT-UHFFFAOYSA-N
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Description

3-Fluoroquinoline-2-carbonitrile is a fluorinated quinoline derivative. The compound is characterized by the presence of a fluorine atom at the third position and a nitrile group at the second position on the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinoline-2-carbonitrile typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For instance, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through a diazotization reaction followed by fluorination . Another approach involves the reduction of 2-bromo-3-fluoroquinoline using palladium on carbon (Pd/C) and triethylamine in methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroquinoline-2-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

    Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or other metal catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium fluoride or potassium fluoride in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) and reducing agents such as hydrogen gas.

Major Products: The products formed depend on the specific reaction and conditions. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex quinoline derivatives with extended conjugation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Fluoroquinoline-2-carbonitrile, particularly in biological systems, involves its interaction with molecular targets such as enzymes and DNA. For instance, fluoroquinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and subsequent bacterial cell death . The exact molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 3-Fluoroquinoline-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both fluorine and nitrile groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

3-fluoroquinoline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-8-5-7-3-1-2-4-9(7)13-10(8)6-12/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCYBNOLAIKXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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